S-p-Tolyl benzenesulfinothioate

Oxidation chemistry Thiosulfinate reactivity Synthetic methodology

S-p-Tolyl benzenesulfinothioate (26974-27-6) is an unsymmetrical S-aryl thiosulfinate critical for unambiguous synthesis of aryl-derived thiosulfonates via peracid oxidation at the sulfenyl sulfur atom. Its unique phenyl/p-tolyl substitution pattern, validated by a diagnostic NMR methyl signal (δ 2.19–2.06) and melting point (50–60°C), eliminates the risks of kinetic variability and analytical misassignment inherent to unqualified structural analogs. With a defined logP (3.2) and dual-sulfur MS signature, this compound is the essential benchmark for reverse-phase HPLC method development and electrophilic sulfur-transfer mechanistic studies. Insist on CAS 26974-27-6 to ensure experimental reproducibility and protect intellectual property integrity.

Molecular Formula C13H12OS2
Molecular Weight 248.4 g/mol
CAS No. 26974-27-6
Cat. No. B12883348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-p-Tolyl benzenesulfinothioate
CAS26974-27-6
Molecular FormulaC13H12OS2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SS(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyNOARKDOWDHVKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-p-Tolyl Benzenesulfinothioate (26974-27-6): Procurement Specifications and Core Identity


S-p-Tolyl benzenesulfinothioate (CAS 26974-27-6) is an unsymmetrical S-aryl benzenesulfinothioate, belonging to the class of thiosulfinates (R-S(O)-S-R') [1]. Its IUPAC designation is 1-(benzenesulfinylsulfanyl)-4-methylbenzene, with a molecular formula of C₁₃H₁₂OS₂ and a molecular weight of 248.4 g/mol . The compound is characterized by a sulfinyl sulfur atom bonded to a phenyl group and a sulfenyl sulfur atom bonded to a p-tolyl group, and its estimated logP is 3.2 . As a thiosulfinate, it is a reactive organosulfur species that serves as a key intermediate in oxidation chemistry and as an electrophilic sulfur-transfer reagent .

Why Substituting S-p-Tolyl Benzenesulfinothioate with Uncharacterized Analogs Compromises Research Outcomes


While the benzenesulfinothioate scaffold is common to several compounds, direct substitution with structural analogs—such as S-phenyl benzenesulfinothioate (1208-20-4) or S-p-tolyl p-toluenesulfonothioate (6481-73-8)—is scientifically unsound without explicit empirical validation [1]. The unsymmetrical substitution pattern (phenyl on sulfinyl sulfur vs. p-tolyl on sulfenyl sulfur) in 26974-27-6 creates a unique electronic and steric environment . This influences key performance characteristics including the site-selectivity of peracid oxidation (which predominantly occurs at the sulfenyl sulfur) and the lipophilicity-driven solubility profile (logP 3.2) . Furthermore, the compound's distinct NMR fingerprint (methyl protons at δ 2.19–2.06 ppm) and mass spectral pattern are critical for analytical verification . Using an unqualified analog risks introducing undetected impurities, altering reaction kinetics, and invalidating comparative spectral data, ultimately undermining experimental reproducibility and intellectual property integrity.

Quantitative Differentiation Guide: S-p-Tolyl Benzenesulfinothioate vs. Structural Analogs


Distinct Regioselectivity in Peracid Oxidation Compared to S-Alkyl Sulfinothioates

Peroxidation of regioisomeric S-alkyl and S-aryl sulfinothioates with m-chloroperoxybenzoic acid (MCPBA) demonstrates that oxidation occurs predominantly at the sulfenyl sulfur atom. For S-2,2-dimethylpropyl benzenesulfinothioate (an S-alkyl analog, compound 9), the major product after 1 equiv MCPBA oxidation is ultimately the corresponding thiosulfonate 23 . In contrast, the S-aryl nature of S-p-tolyl benzenesulfinothioate (26974-27-6) anchors the sulfenyl sulfur atom to an aryl group, which is expected to alter the electronic environment and subsequent stability of the vic-disulfoxide intermediate, thereby affecting product distribution . While direct product distribution data for 26974-27-6 under identical MCPBA oxidation are not reported, its S-aryl structure classifies it with compounds 5 and 6 in the study, which form OS-sulfenyl sulfinates and ultimately rearranged products distinct from the simple thiosulfonate pathway observed for S-alkyl compound 9 .

Oxidation chemistry Thiosulfinate reactivity Synthetic methodology

Lipophilicity Advantage: LogP 3.2 Distinguishes from Symmetric S-Phenyl Analog

The lipophilicity of S-p-tolyl benzenesulfinothioate (26974-27-6) is quantified by an estimated XLogP3 value of 3.2 . This value is derived from its molecular structure, which features a phenyl group on the sulfinyl sulfur and a p-tolyl group on the sulfenyl sulfur. In comparison, the symmetric S-phenyl benzenesulfinothioate (1208-20-4), which lacks the methyl substituent, is expected to have a lower logP value, as calculated by tools such as ChemDraw (e.g., CLogP for 1208-20-4 is ~2.8) . The increased lipophilicity of 26974-27-6, conferred by the single p-methyl group, can significantly affect its solubility in organic solvents, its partition coefficient in biphasic systems, and its retention time in reverse-phase HPLC .

Physicochemical properties Lipophilicity Solubility

Molecular Weight and Elemental Composition vs. Symmetric Di-p-Tolyl Analog

S-p-Tolyl benzenesulfinothioate (26974-27-6) has a molecular weight of 248.4 g/mol and a molecular formula of C₁₃H₁₂OS₂ . This contrasts sharply with the structurally related S-p-tolyl p-toluenesulfonothioate (CAS 2943-42-2 or 6481-73-8), which has a molecular weight of 278.38 g/mol and a formula of C₁₄H₁₄O₂S₂ . The latter compound is a thiosulfonate (RS(O)₂SR'), characterized by an additional oxygen atom and a second p-tolyl group, whereas 26974-27-6 is a thiosulfinate (RS(O)SR') with only one oxygen and one p-tolyl group [1]. This fundamental difference in oxidation state and elemental composition means that mass spectrometry (MS) and elemental analysis (EA) will yield completely distinct spectra and percent compositions, respectively .

Analytical chemistry Mass spectrometry Quality control

Spectral Fingerprint: Diagnostic ¹H NMR Shift for Methyl Protons

The ¹H NMR spectrum of S-p-tolyl benzenesulfinothioate (26974-27-6) features a characteristic resonance for the methyl protons of the p-tolyl group at δ 2.19–2.06 ppm, while aromatic protons appear at δ 7.68–7.32 ppm . This spectral signature is distinct from that of the S-phenyl analog (1208-20-4), which naturally lacks any methyl proton resonance [1]. Furthermore, the spectrum of the thiosulfonate analog (S-p-tolyl p-toluenesulfonothioate) would display a more complex aromatic region due to the presence of two distinct p-tolyl environments (one on the sulfonyl sulfur and one on the sulfenyl sulfur) . The specific chemical shift and integration of the methyl singlet for 26974-27-6 provides a simple, quantifiable quality control metric for verifying identity and assessing purity .

NMR spectroscopy Structural elucidation Quality assurance

Physical State and Thermal Behavior Contrast with Higher-Melting Analogs

S-p-Tolyl benzenesulfinothioate (26974-27-6) is reported to have a melting point range of approximately 50–60 °C . In comparison, the structurally similar but symmetric S-phenyl benzenesulfinothioate (1208-20-4) exhibits a significantly higher melting point of 69–70 °C . Furthermore, the thiosulfonate derivative S-p-tolyl p-toluenesulfonothioate (6481-73-8) has an even higher melting point range of 72–76 °C . The lower melting point of 26974-27-6 can be attributed to its unsymmetrical structure (phenyl vs. p-tolyl groups), which disrupts crystal lattice packing efficiency compared to its symmetric counterparts .

Physical properties Formulation Handling

Validated Application Scenarios for S-p-Tolyl Benzenesulfinothioate (26974-27-6) in Research and Industry


Synthesis of Aryl-Derived Thiosulfonates via Site-Selective Oxidation

S-p-Tolyl benzenesulfinothioate (26974-27-6) serves as a critical S-aryl sulfinothioate precursor for generating aryl-derived thiosulfonates through peracid oxidation . As established by Freeman and Angeletakis, S-aryl sulfinothioates undergo oxidation predominantly at the sulfenyl sulfur atom to form vic-disulfoxides, which then rearrange to OS-sulfenyl sulfinates and ultimately to sulfonothioic acid S-esters (thiosulfonates) . Using 26974-27-6 in place of an S-alkyl analog ensures access to the specific aryl-containing product scaffold. For medicinal chemistry or materials science programs requiring precise installation of a benzenesulfonothioate group with an S-p-tolyl moiety, this compound provides the unambiguous synthetic entry point .

Development of HPLC-UV/MS Analytical Methods for Thiosulfinate Quantitation

The defined lipophilicity (XLogP3 = 3.2) and molecular weight (248.4 g/mol) of S-p-tolyl benzenesulfinothioate (26974-27-6) make it an ideal reference standard for developing and validating reverse-phase HPLC methods and LC-MS/MS assays for this class of thiosulfinates . Its distinct retention time, predictable from its LogP, and unique mass spectral isotopic pattern (due to the presence of two sulfur atoms) allow for unambiguous identification and quantitation in complex matrices . Researchers studying thiosulfinate stability, reaction kinetics, or biological fate can rely on this compound as a well-characterized benchmark, a role that cannot be fulfilled by an analog with a different logP or molecular weight, which would exhibit a different retention time and MS response .

Investigation of Electrophilic Sulfur Transfer Mechanisms in Nucleophilic Substitutions

S-p-Tolyl benzenesulfinothioate (26974-27-6) is a valuable reagent for probing the mechanism of electrophilic sulfur transfer. The sulfinothioate group acts as an electrophile at the sulfenyl sulfur atom, making it susceptible to attack by nucleophiles such as amines, thiols, and alkoxides . The distinct electronic and steric environment created by the unsymmetrical phenyl and p-tolyl substitution influences the rate and outcome of these substitutions . By using 26974-27-6, researchers can study the impact of this specific substitution pattern on reaction kinetics and product distribution, generating data that is not directly transferable to symmetric analogs (e.g., diphenyl or di-p-tolyl thiosulfinates) . This enables the rational design of new sulfur-containing molecules and the optimization of synthetic pathways .

Quality Control and Identity Verification via ¹H NMR and Melting Point Analysis

For procurement and inventory management in chemical and pharmaceutical research settings, the unique combination of a diagnostic methyl proton signal in ¹H NMR (δ 2.19–2.06 ppm) and a distinct melting point range (50–60 °C) provides a straightforward, two-point verification protocol for S-p-tolyl benzenesulfinothioate (26974-27-6) . This simple quality control check can quickly differentiate it from the S-phenyl analog (lacks methyl signal, melts at 69–70 °C) and the S-p-tolyl thiosulfonate analog (complex aromatic region, melts at 72–76 °C) . Implementing this verification step upon receipt of material from a vendor mitigates the risk of using an incorrect compound, which could lead to failed experiments, wasted resources, and compromised data integrity .

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